molecular formula C10H19NOS B13931976 3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane

3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane

Cat. No.: B13931976
M. Wt: 201.33 g/mol
InChI Key: CQESTZGPIRSWTO-UHFFFAOYSA-N
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Description

3-((Methylthio)methyl)-2-oxa-8-azaspiro[45]decane is a complex organic compound characterized by a spirocyclic structure This compound belongs to the class of spiro compounds, which are known for their unique three-dimensional arrangements and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and an epoxide, the reaction can proceed through nucleophilic substitution and ring closure to form the spirocyclic structure. The reaction conditions often require the use of catalysts, such as Lewis acids, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as chromatography and recrystallization are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the functional groups attached to it.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the methylthio group can also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.5]decane: A structurally similar compound with two oxygen atoms in the spirocyclic ring.

    1,3-Diazaspiro[4.5]decane: Contains two nitrogen atoms in the spirocyclic structure.

Uniqueness

3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic framework, along with a methylthio group. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

3-(methylsulfanylmethyl)-2-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NOS/c1-13-7-9-6-10(8-12-9)2-4-11-5-3-10/h9,11H,2-8H2,1H3

InChI Key

CQESTZGPIRSWTO-UHFFFAOYSA-N

Canonical SMILES

CSCC1CC2(CCNCC2)CO1

Origin of Product

United States

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